![molecular formula C17H17ClN2O2 B5715399 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CEP-33779, this compound is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in many cellular processes. In
Wirkmechanismus
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibits the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway by binding to the SH2 domain of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in decreased cell proliferation, increased apoptosis, and decreased angiogenesis.
Biochemical and Physiological Effects
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its specificity for the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway. This allows for the selective inhibition of this pathway, without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide. One area of research is the development of more potent and selective inhibitors of the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway. Another area of research is the identification of biomarkers that can predict the response to 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibitors, allowing for more personalized treatment approaches. Additionally, the combination of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibitors with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the potential use of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibitors in the treatment of neurological disorders, such as Alzheimer's disease, is an area of emerging research.
Synthesemethoden
The synthesis of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide involves several steps. First, 2-chlorobenzoyl chloride is reacted with 2-aminobenzamide to form 2-chloro-N-(2-hydroxybenzoyl)benzamide. This intermediate is then reacted with 2,4-dimethylaniline and oxalyl chloride to form 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide. The final product is obtained through purification and isolation by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway, which is involved in many cellular processes, including cell growth, survival, and differentiation. Inhibition of the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway has been shown to have therapeutic potential in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMUTNLTZAWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)
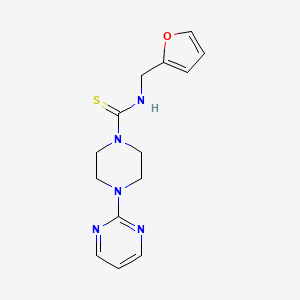
![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

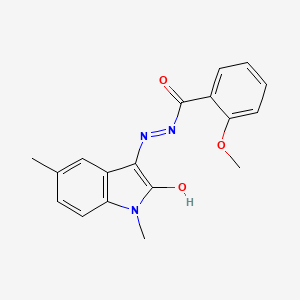
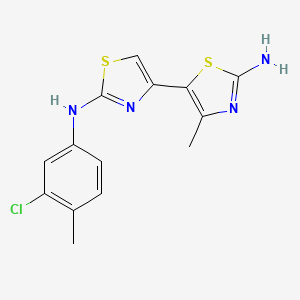
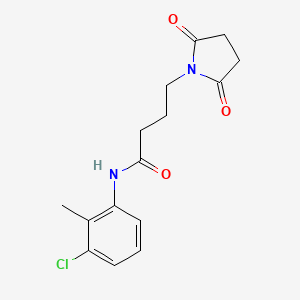
![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
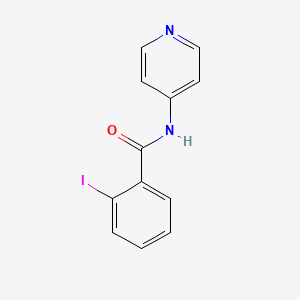
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)